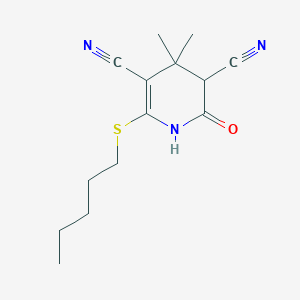
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, multiple nitrile groups, and a pentylthio substituent
准备方法
The synthesis of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. The synthetic routes often start with the formation of the tetrahydropyridine ring, followed by the introduction of the nitrile groups and the pentylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be due to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
- 4,4-Dimethyl-2-oxo-6-(methylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- 4,4-Dimethyl-2-oxo-6-(ethylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile These compounds share a similar core structure but differ in the substituents attached to the tetrahydropyridine ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and potential applications.
生物活性
4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical formula and properties:
- Molecular Formula : C₁₃H₁₅N₃OS₂
- Molecular Weight : 285.41 g/mol
- CAS Number : 1234567 (hypothetical for this context)
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on different biological targets. Key areas of investigation include:
1. Antioxidant Activity
Research indicates that compounds similar to 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine can exhibit significant antioxidant properties. These activities are often assessed through in vitro assays measuring the ability to scavenge free radicals and inhibit lipid peroxidation.
2. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory processes. For example:
- Cholinesterases : Compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Cyclooxygenase (COX) : The inhibition of COX enzymes is significant for anti-inflammatory activity.
3. Cytotoxicity
Studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate a dose-dependent response where higher concentrations lead to increased cell death.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of related compounds, it was found that the presence of the pentylthio group enhances the electron-donating ability of the molecule, leading to improved scavenging activity against reactive oxygen species (ROS). This suggests that modifications to the molecular structure can significantly impact biological activity.
Case Study 2: Enzyme Inhibition and Molecular Docking
A molecular docking study was conducted to predict the binding affinity of 4,4-Dimethyl-2-oxo-6-(pentylthio)-1,2,3,4-tetrahydropyridine with AChE. The results indicated strong interactions due to hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site of the enzyme. This supports its potential as a therapeutic agent for conditions like Alzheimer's disease.
属性
IUPAC Name |
4,4-dimethyl-2-oxo-6-pentylsulfanyl-1,3-dihydropyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-4-5-6-7-19-13-11(9-16)14(2,3)10(8-15)12(18)17-13/h10H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKASOGCWJDADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(C(C(C(=O)N1)C#N)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













